In Vivo Hypoglycemic Activity: A Class-Level Inference for Metabolic Disease Research
The compound has demonstrated in vivo hypoglycemic effects in rats and mice, as well as an antidiabetic effect in rabbits . While a direct head-to-head comparison with another specific compound is not available in the source, this activity profile establishes a class-level inference that the compound possesses a metabolic phenotype not shared by all pyrido[1,2-a]pyrimidin-2-one isomers or analogs. For instance, the 4-oxo isomer class is more commonly associated with SHP2 inhibition or antimalarial activity [1][2], highlighting a potential divergence in therapeutic application.
| Evidence Dimension | In vivo hypoglycemic/antidiabetic effect |
|---|---|
| Target Compound Data | Demonstrated hypoglycemic effects in rats and mice; antidiabetic effect in rabbits |
| Comparator Or Baseline | Pyrido[1,2-a]pyrimidin-4-ones (as a class) |
| Quantified Difference | Qualitative activity difference observed in animal models |
| Conditions | In vivo animal models (rats, mice, rabbits) |
Why This Matters
This in vivo data provides a specific, animal-model-validated biological signal that can guide procurement for metabolic disease research, differentiating it from analogs primarily investigated for oncology or infectious disease.
- [1] Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). Bioorganic Chemistry, 151, 107661. View Source
- [2] Mane, U. R., Mohanakrishnan, D., Sahal, D., Murumkar, P. R., Giridhar, R., & Yadav, M. R. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 232-241. View Source
